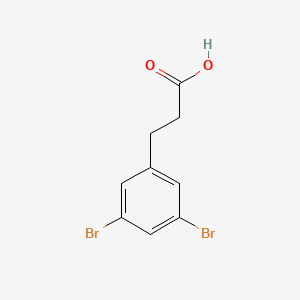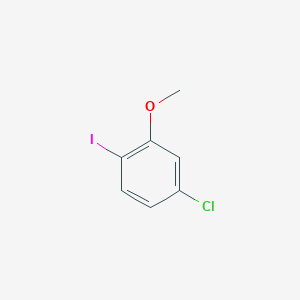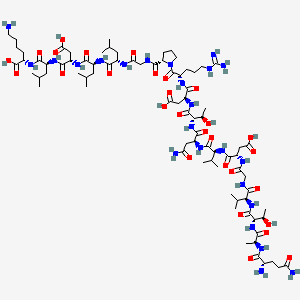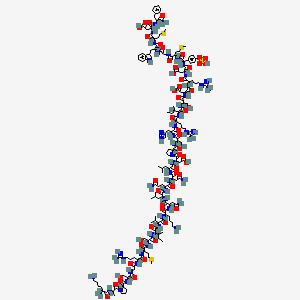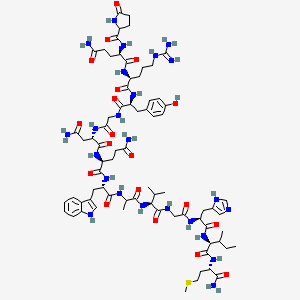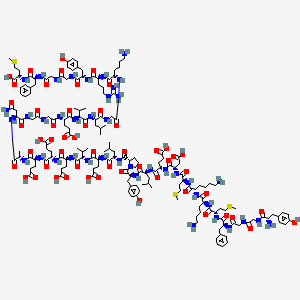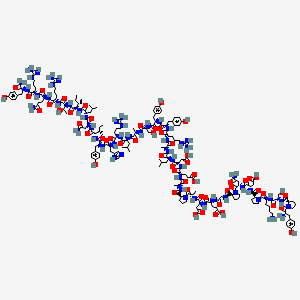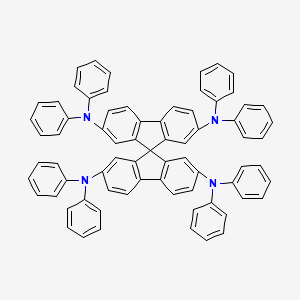
4-Bromo-2,3,5,6-tetrafluorotoluene
Übersicht
Beschreibung
4-Bromo-2,3,5,6-tetrafluorotoluene is a chemical compound with the molecular formula C7H3BrF4. It is commonly used in scientific research as a reagent and intermediate in the synthesis of various organic compounds.
Wissenschaftliche Forschungsanwendungen
Regioselective Bromination and Synthesis
- Regioselective monobromination of activated aromatic compounds, including the use of 4-Bromo-2,3,5,6-tetrafluorotoluene, can achieve selective bromination for synthesizing pharmaceuticals, flame retardants, and other chemicals. This method emphasizes the importance of controlled bromination in producing compounds with specific properties and uses in various industries (Ganguly, De, & Dutta, 2005).
Heterocyclic Compound Reactions
- The study of reactions of 2-bromo-3,4,5,6-tetrafluorophenyllithium, a related compound, showcases the stability and reaction pathways that can inform the use of 4-Bromo-2,3,5,6-tetrafluorotoluene in creating new compounds with potential applications in materials science and pharmaceuticals (Tamborski & Soloski, 1967).
Catalysis and Organic Synthesis
- 4-Bromo-2,3,5,6-tetrafluorotoluene's derivatives serve as precursors in catalytic cycles and organic synthesis, facilitating the construction of complex molecules. This function is critical in developing new drugs, agrochemicals, and materials with advanced properties (Grigg, Stevenson, & Worakun, 1988).
Photodissociation Studies
- Investigations into the photodissociation dynamics of related fluorinated compounds provide insights into the behavior of 4-Bromo-2,3,5,6-tetrafluorotoluene under specific conditions, which is valuable for understanding its reactivity and potential applications in photophysics and photochemistry (Srinivas, Sajeev, & Upadhyaya, 2017).
Material Science and Engineering
- Utilization in semiconducting polymer blends, where derivatives of 4-Bromo-2,3,5,6-tetrafluorotoluene act as processing additives, demonstrates the chemical's role in optimizing electronic devices' performance by improving materials' morphological characteristics (Liu, Huettner, Rong, Sommer, & Friend, 2012).
Eigenschaften
IUPAC Name |
1-bromo-2,3,5,6-tetrafluoro-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF4/c1-2-4(9)6(11)3(8)7(12)5(2)10/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXHWIERFOQRRTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1F)F)Br)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30590722 | |
| Record name | 1-Bromo-2,3,5,6-tetrafluoro-4-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30590722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2,3,5,6-tetrafluorotoluene | |
CAS RN |
33564-68-0 | |
| Record name | 1-Bromo-2,3,5,6-tetrafluoro-4-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30590722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




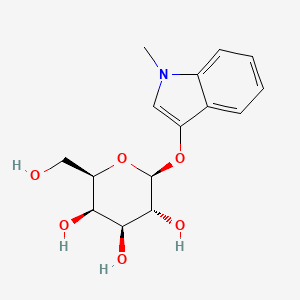
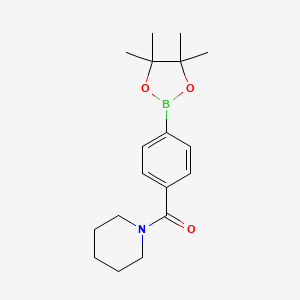
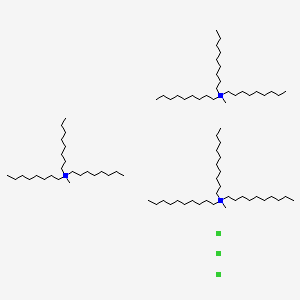
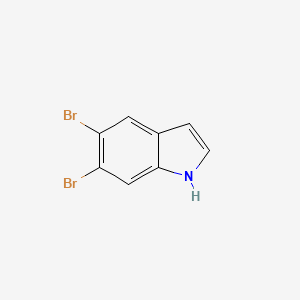
![Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B1591331.png)
